molecular formula C7H13Br B6238574 1-bromo-3-propylcyclobutane, Mixture of diastereomers CAS No. 120091-66-9

1-bromo-3-propylcyclobutane, Mixture of diastereomers

Cat. No.: B6238574
CAS No.: 120091-66-9
M. Wt: 177.08 g/mol
InChI Key: QFSZXDOMMYPRKG-UHFFFAOYSA-N
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Description

1-bromo-3-propylcyclobutane, a mixture of diastereomers, is an organic compound that belongs to the class of cycloalkanes. This compound is characterized by a bromine atom attached to the first carbon of a cyclobutane ring, with a propyl group attached to the third carbon. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which differ in the spatial arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-bromo-3-propylcyclobutane can be synthesized through various methods. One common approach involves the bromination of 3-propylcyclobutane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or dichloromethane and may be catalyzed by light or heat to initiate the bromination process .

Industrial Production Methods: Industrial production of 1-bromo-3-propylcyclobutane may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-bromo-3-propylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

    Elimination: Potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution: 3-propylcyclobutanol, 3-propylcyclobutanenitrile.

    Elimination: 3-propylcyclobutene.

    Oxidation: 3-propylcyclobutanol, 3-propylcyclobutanal, 3-propylcyclobutanoic acid.

Scientific Research Applications

1-bromo-3-propylcyclobutane is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-3-propylcyclobutane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The compound’s reactivity is influenced by the steric and electronic effects of the cyclobutane ring and the propyl group.

Comparison with Similar Compounds

  • 1-bromo-2-propylcyclobutane
  • 1-bromo-4-propylcyclobutane
  • 1-chloro-3-propylcyclobutane

Comparison: 1-bromo-3-propylcyclobutane is unique due to its specific substitution pattern on the cyclobutane ring. Compared to its isomers, it may exhibit different reactivity and physical properties due to the position of the bromine and propyl groups. The mixture of diastereomers adds complexity to its behavior and interactions in chemical reactions.

Properties

CAS No.

120091-66-9

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

1-bromo-3-propylcyclobutane

InChI

InChI=1S/C7H13Br/c1-2-3-6-4-7(8)5-6/h6-7H,2-5H2,1H3

InChI Key

QFSZXDOMMYPRKG-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C1)Br

Purity

95

Origin of Product

United States

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